3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLBUILMXLFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of the Indeno 3,2 C Pyrazol 4 One Scaffold
Electrophilic and Nucleophilic Aromatic Substitution on the Core Structure
The indeno[3,2-c]pyrazol-4-one system possesses several sites susceptible to electrophilic attack, primarily on the benzene (B151609) ring of the indanone moiety and potentially on the pyrazole (B372694) ring, depending on the reaction conditions. The benzene ring is activated by the fused heterocyclic system, although the precise directing effects can be complex. In contrast, nucleophilic aromatic substitution is less common and would likely require the presence of strong electron-withdrawing groups or specific activation.
Electrophilic Aromatic Substitution:
The benzene part of the indenopyrazole core is expected to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern will be influenced by the combined directing effects of the fused pyrazolone (B3327878) ring. Generally, the positions ortho and para to the activating group are favored. For the indeno[3,2-c]pyrazol-4-one system, positions 6, 7, 8, and 9 are available for substitution. Computational studies and experimental data on related fused heterocyclic systems suggest that the electron density is highest at certain positions, making them more susceptible to electrophilic attack. For instance, in similar pyrazolotriazolopyrimidine systems, electrophilic substitution occurs preferentially on the pyrimidine (B1678525) ring. mdpi.com
| Reaction | Reagent | Expected Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | Substitution on the benzo ring | rsc.org |
| Bromination | Br₂/FeBr₃ | Substitution on the benzo ring | mdpi.com |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution on the benzo ring | General Principle |
This table presents expected reactions based on the general reactivity of aromatic systems. Specific experimental data for 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is not extensively available in the reviewed literature.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on the carbocyclic ring of the indeno[3,2-c]pyrazol-4-one scaffold is generally difficult due to the electron-rich nature of the aromatic ring. However, if a leaving group (like a halogen) is present on the ring, particularly at a position activated by the carbonyl group, nucleophilic substitution could be achieved under forcing conditions with strong nucleophiles.
Reactions Involving the tert-Butyl Substituent
Due to the absence of α-hydrogens, the tert-butyl group cannot participate in reactions like hyperconjugation in the same way a methyl group would. Its primary electronic contribution is through induction, where it acts as a weak electron-donating group. stackexchange.com This can slightly influence the electron density of the pyrazole ring.
Direct reactions on the tert-butyl group itself, such as free-radical halogenation, are possible but would likely require harsh conditions that might also affect other parts of the molecule. The steric bulk of the tert-butyl group can hinder the approach of reagents to the adjacent positions on the pyrazole ring, potentially directing reactions to other, more accessible sites on the molecule.
| Reaction Type | Reagent/Condition | Potential Outcome | Reference |
| Free Radical Halogenation | NBS, light/heat | Halogenation of the tert-butyl group | General Principle |
| Steric Hindrance | Bulky Reagents | Directing substitution to less hindered positions | stackexchange.com |
This table is based on the general chemical principles of the tert-butyl group, as specific literature for this compound is limited.
Functional Group Interconversions and Derivatization Strategies
The indeno[3,2-c]pyrazol-4-one scaffold offers several functional groups that can be modified to create a library of derivatives. The carbonyl group and the N-H of the pyrazole ring are primary sites for such transformations.
The nitrogen atom of the pyrazole ring can be alkylated or acylated. For instance, reaction with alkyl halides in the presence of a base would lead to N-alkylated products. The regioselectivity of this reaction (N1 vs. N2) can be influenced by the nature of the substituent at C3 and the reaction conditions. The synthesis of related indenopyrazole derivatives has shown that N-arylation is a common strategy. mdpi.com
The carbonyl group at the 4-position can undergo reactions typical of ketones. For example, it can be reduced to a hydroxyl group or converted to a thioketone. Condensation reactions with amines or hydrazines can also lead to the formation of imines or hydrazones, respectively.
| Reaction | Reagent | Product Type | Reference |
| N-Alkylation/Arylation | RX/Base or Ar-X/Catalyst | N-substituted indeno[3,2-c]pyrazol-4-ones | mdpi.com |
| Reduction of Carbonyl | NaBH₄, LiAlH₄ | Indeno[3,2-c]pyrazol-4-ols | General Principle |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | C4-substituted derivatives | researchgate.net |
| Synthesis of Oximes | Hydroxylamine hydrochloride | Indeno[3,2-c]pyrazol-4-one oximes | nih.gov |
This table illustrates potential derivatization strategies based on the known reactivity of the functional groups present in the scaffold.
Oxidative and Reductive Transformations of the Indeno[3,2-c]pyrazol-4-one System
The indeno[3,2-c]pyrazol-4-one system can undergo various oxidative and reductive transformations, targeting different parts of the molecule.
Oxidative Transformations:
Oxidation can occur at several positions. For instance, the indane part of the molecule could be susceptible to benzylic oxidation under certain conditions, although the fused pyrazole ring may influence this reactivity. Oxidative dearomatization of indole (B1671886) systems, a related heterocyclic structure, is a known transformation to produce indolin-3-ones. mdpi.com A similar dearomatization of the indeno[3,2-c]pyrazol-4-one system could potentially be achieved, leading to novel spirocyclic or other complex structures. The pyrazole ring itself is generally resistant to oxidation, but strong oxidizing agents could lead to ring-opening or degradation.
Reductive Transformations:
Reduction of the indeno[3,2-c]pyrazol-4-one system can be directed at the carbonyl group or the double bonds within the heterocyclic system. As mentioned earlier, the carbonyl group can be reduced to an alcohol using standard reducing agents like sodium borohydride. Catalytic hydrogenation could potentially reduce the double bonds in the pyrazole or indene (B144670) rings, leading to partially or fully saturated derivatives. The specific outcome would depend on the catalyst, pressure, and temperature used. For example, the synthesis of dihydro-indeno[1,2-c]pyrazole derivatives has been reported, indicating that reduction of the indene double bond is feasible. nih.gov
| Transformation | Reagent/Condition | Potential Product | Reference |
| Oxidation | Strong oxidizing agents | Ring-opened or degraded products | General Principle |
| Oxidative Dearomatization | e.g., TEMPO⁺BF₄⁻ | Spirocyclic or other complex structures | mdpi.com |
| Carbonyl Reduction | NaBH₄ | 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-ol | General Principle |
| Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | Dihydro or tetrahydro derivatives | nih.gov |
This table summarizes potential oxidative and reductive transformations based on the reactivity of similar heterocyclic systems.
Advanced Spectroscopic and Analytical Characterization of 3 Tert Butyl Indeno 3,2 C Pyrazol 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Detailed one-dimensional NMR data provides critical information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, shows characteristic signals for the aromatic protons of the indanone moiety, typically appearing as multiplets in the range of δ 7.20–7.98 ppm. mdpi.com For 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one, a distinct singlet corresponding to the nine equivalent protons of the tert-butyl group would be expected in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. In a similar indenopyrazole structure, the carbonyl carbon (C=O) of the indanone ring exhibits a characteristic resonance in the downfield region, around δ 183.0 ppm. mdpi.com The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons would also produce distinct signals. For a related pyrazole (B372694), the quaternary carbon of the tert-butyl group was observed at 32.4 ppm, and the methyl carbons at 30.6 ppm. semanticscholar.org
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring, aiding in the definitive structural assignment and differentiation between potential isomers.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₉ | ~1.3 (s) | ~30-32 |
| tert-Butyl (quat. C) | - | ~32-35 |
| Aromatic CH | ~7.2-8.0 (m) | ~120-140 |
| Pyrazole C | - | ~130-160 |
| Carbonyl C=O | - | ~180-185 |
Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by establishing connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the fused ring system by observing correlations between the tert-butyl protons and the pyrazole ring carbons, as well as between the aromatic protons and carbons of the indanone core.
COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for assigning the protons within the aromatic system of the indanone moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, providing valuable information about the 3D structure and stereochemistry of the molecule.
For related pyrazole derivatives, 2D NMR experiments have been essential for the complete assignment of all proton and carbon signals, confirming the proposed structures without ambiguity. semanticscholar.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For a similar compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, HRMS confirmed the elemental formula by determining the exact mass of the pseudo-molecular ion ([M+H]⁺). mdpi.com For this compound (C₁₆H₁₆N₂O), HRMS would be expected to confirm the molecular ion peak corresponding to its exact mass.
Interactive Data Table: Mass Spectrometry Data
| Technique | Expected Result | Information Gained |
| MS (EI) | Molecular ion peak (M⁺) | Molecular Weight Confirmation |
| HRMS | Exact mass measurement | Elemental Formula Determination |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, the most characteristic absorption band would be the strong stretching vibration of the carbonyl group (C=O) in the indanone ring, typically observed in the region of 1705–1715 cm⁻¹. mdpi.com Other expected signals include C-H stretching vibrations for the aromatic and tert-butyl groups, and C=N and C=C stretching vibrations from the pyrazole and benzene (B151609) rings, respectively. In a related N-pyrazolyl imine, C=N stretching vibrations were observed around 1588 cm⁻¹. mdpi.com
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1705-1715 | Strong |
| C-H (Aromatic) | ~3000-3100 | Medium |
| C-H (Aliphatic) | ~2850-3000 | Medium |
| C=N/C=C (Aromatic/Pyrazole) | ~1500-1600 | Medium-Strong |
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the purity and elemental composition of the synthesized compound. For related pyrazole derivatives, elemental analysis has been used to support the structural assignment and purity of the products. researchgate.netresearchgate.net For C₁₆H₁₆N₂O, the theoretical percentages would be calculated and compared against experimental findings.
Interactive Data Table: Theoretical Elemental Analysis for C₁₆H₁₆N₂O
| Element | Theoretical Percentage (%) |
| Carbon (C) | 76.17 |
| Hydrogen (H) | 6.39 |
| Nitrogen (N) | 11.10 |
| Oxygen (O) | 6.34 |
Following a comprehensive search for scientific literature, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound could not be located. The available research focuses on the synthesis and characterization of other substituted indenopyrazole or pyrazolone (B3327878) derivatives, without detailing the specific electronic transition properties of the requested molecule.
Therefore, the section on "" cannot be generated with the required scientific accuracy and detailed research findings at this time. Information regarding its absorption maxima, molar absorptivity, and the specific nature of its π→π* and n→π* electronic transitions remains unpublished in the available scientific literature.
Investigation of Biological Activities and Molecular Mechanisms of 3 Tert Butyl Indeno 3,2 C Pyrazol 4 One and Its Derivatives in Vitro & Preclinical Studies
Antineoplastic and Antiproliferative Activities
The indeno[1,2-c]pyrazol-4-one core structure is a recognized scaffold for developing potent kinase inhibitors. researchgate.netresearchgate.net Derivatives of this class have demonstrated significant antineoplastic and antiproliferative activities by targeting key regulators of the cell cycle and other signaling pathways crucial for cancer cell survival and growth. The substitution at the C3 position of the indenopyrazole core is critical for its biological activity, with shorter alkyl groups like tert-butyl being generally well-tolerated and contributing to the inhibitory potential of the molecule. researchgate.netsci-hub.box
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
A primary mechanism behind the anticancer effects of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one derivatives is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle; their dysregulation is a common feature in many cancers. sci-hub.boxmdpi.com By inhibiting specific CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. sci-hub.boxnih.gov The indenopyrazole scaffold has been identified as a potent inhibitor of several CDK enzymes. researchgate.netsci-hub.box
Research into the structure-activity relationships of indeno[1,2-c]pyrazol-4-ones has shown their ability to inhibit multiple CDKs. The core structure is a potent inhibitor of CDK1, CDK2, and CDK4, which are key regulators of the G1/S and G2/M transitions in the cell cycle. sci-hub.box While specific IC50 values for the 3-tert-butyl derivative are part of a broader proprietary study, the general potency of C3-alkyl substituted indenopyrazoles is well-documented. For comparison, related compounds from this class show potent inhibition, as detailed below.
| Compound Class | Target Kinase | Reported Activity (IC50) |
|---|---|---|
| 5-Amino-3-arylindeno[1,2-c]pyrazol-4(2H)-one (Derivative 51) | CDK2 | 0.018 µM |
| 5-Amino-3-arylindeno[1,2-c]pyrazol-4(2H)-one (Derivative 51) | CDK4 | 0.012 µM |
| 5-Amino-3-arylindeno[1,2-c]pyrazol-4(2H)-one (Derivative 52) | CDK2 | 9 nM |
| 5-Amino-3-arylindeno[1,2-c]pyrazol-4(2H)-one (Derivative 52) | CDK4 | 5 nM |
Data illustrates the potency of the general indenopyrazole scaffold against key CDK enzymes as reported in related studies. mdpi.com
The inhibitory action of indenopyrazole derivatives on CDKs is achieved by competitive binding at the adenosine (B11128) 5'-triphosphate (ATP) pocket of the enzyme. sci-hub.boxmdpi.com X-ray crystallography studies of a C3-alkyl substituted indeno[1,2-c]pyrazol-4-one complexed with CDK2 confirmed that the inhibitor molecule occupies this ATP-binding site. researchgate.netsci-hub.box This physical blockade prevents the natural substrate, ATP, from binding, thereby inhibiting the kinase's phosphorylation activity and halting the downstream signaling cascade that drives cell cycle progression. sci-hub.boxmdpi.com
Tyrosine Kinase (TK) Inhibition (e.g., Epidermal Growth Factor Receptor TK)
While the primary targets identified for the indenopyrazole class are CDKs, the broader pyrazole (B372694) scaffold has been investigated for its activity against other kinase families, including tyrosine kinases (TKs). For instance, some novel pyrimidine (B1678525) derivatives have been developed as dual inhibitors targeting both CDK4 and the tyrosine kinase VEGFR2. mdpi.com This suggests that modifications of the core indenopyrazole structure could potentially yield compounds with inhibitory activity against TKs like the Epidermal Growth Factor Receptor (EGFR), although this is not the primary mechanism associated with the 3-(tert-butyl) variant.
Induction of Apoptosis in Cancer Cell Lines
Beyond halting the cell cycle (cytostatic effects), pyrazole derivatives are widely reported to induce programmed cell death, or apoptosis, in cancer cells (cytotoxic effects). waocp.orgmdpi.comresearchgate.net Studies on various pyrazole-containing compounds have shown they can trigger apoptosis through multiple mechanisms. These include the generation of reactive oxygen species (ROS), activation of executioner caspases like caspase-3, and modulation of the expression of pro- and anti-apoptotic proteins such as BAX and Bcl-2. waocp.orgresearchgate.netnih.gov For example, a novel pyrazole derivative demonstrated potent induction of apoptosis in triple-negative breast cancer cells. mdpi.com Another study found that a pyrazole-indole compound induced apoptosis in colon carcinoma cells by upregulating the p53 tumor suppressor gene. nih.gov
Tubulin Polymerization Inhibition and Microtubule Formation Modulation
A distinct antineoplastic mechanism associated with certain pyrazole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.govmdpi.com Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Compounds that interfere with their formation or breakdown can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov Numerous pyrazole-chalcone hybrids and indole-pyrazole derivatives have been shown to act as tubulin polymerization inhibitors, often by binding to the colchicine-binding site on tubulin. nih.govmdpi.com This activity represents another significant pathway through which compounds of this class can exert their potent antiproliferative effects. nih.govresearchgate.net
Impact on G2/M Cell Cycle Arrest
There is no specific information available in the reviewed literature regarding the impact of this compound on G2/M cell cycle arrest in cancer cells. While some pyrazole derivatives have been shown to induce cell cycle arrest at various phases, including G2/M, as part of their anticancer mechanism, dedicated studies on this particular compound are absent.
Cytotoxicity and Tumor Selectivity in In Vitro Cancer Models
Detailed in vitro studies on the cytotoxicity and tumor selectivity of this compound are not available in the current scientific literature. Research on other pyrazole-containing compounds has demonstrated cytotoxic effects against various cancer cell lines, but these findings cannot be directly attributed to the specific molecule .
Antimicrobial Activities
Antibacterial Spectrum and Efficacy (e.g., against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris)
No specific data from in vitro studies evaluating the antibacterial activity of this compound against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, or Proteus vulgaris were found. The broader class of pyrazole derivatives has been investigated for antibacterial properties, with some analogs showing activity against these and other bacteria.
Antifungal Spectrum and Efficacy (e.g., against Candida albicans)
Information regarding the in vitro antifungal efficacy of this compound against Candida albicans is not present in the available literature. While various pyrazole derivatives have been synthesized and tested for antifungal activity, specific studies on this compound are lacking.
Anti-Inflammatory Properties
There is no direct evidence from in vitro or preclinical studies to support or refute the anti-inflammatory properties of this compound. The pyrazole scaffold is a core component of several known anti-inflammatory drugs, suggesting a potential for this class of compounds, but specific research on this molecule is required for confirmation.
Antioxidant Effects
No studies were identified that specifically investigated the antioxidant effects of this compound. While some heterocyclic compounds, including certain pyrazole derivatives, have been explored for their antioxidant potential, there is no available data for this particular compound.
Neuroprotective Potential
The pyrazole nucleus is a foundational structure for developing novel neuroprotective agents. researchgate.net Research into pyrazole derivatives has demonstrated a range of biological activities, including neuroprotection. nih.gov The therapeutic potential of these compounds often stems from their ability to mitigate oxidative stress and neuroinflammation, key factors in neurodegenerative processes. nih.govresearchgate.net
One study on 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide, a structurally related indenopyrazole, found that a specific derivative exhibited neuroprotective activity, showing a 26.2 ± 1.9% total propidium (B1200493) iodide uptake at a concentration of 100 µM. nih.gov The inhibitory concentration 50 (IC₅₀) for this compound was determined to be 159.20 ± 1.21 µM. nih.gov Other synthetic pyrazole derivatives have shown neuroprotective activity between 15% and 40% in in vitro assays using an N-methyl-D-aspartate (NMDA) toxicity model. nih.gov
The mechanisms underlying this neuroprotection are multifaceted. Studies on pyrazolone (B3327878) derivatives have shown they possess antioxidant capabilities. nih.govresearchgate.net Certain derivatives have been found to ameliorate seizures and reduce oxidative stress by regulating inflammatory pathways such as the NF-κB/TNF-α/ROS cascade. nih.govresearchgate.net By inhibiting neuroinflammatory mediators, these compounds can protect neuronal cells from damage. nih.govturkjps.org The inhibition of caspases, which are involved in apoptosis, is another potential target for preventing neurodegeneration. turkjps.org
Inhibition of Glycosidases and Other Metabolic Enzymes
Derivatives of the indeno[1,2-c]pyrazol-4(1H)-one scaffold have been identified as potent inhibitors of key metabolic enzymes, particularly α-glucosidase and α-amylase, which are significant targets in the research of Type II diabetes.
α-Glucosidase Inhibition for Type II Diabetes Research
α-Glucosidase is a crucial enzyme for carbohydrate digestion, and its inhibition is a validated therapeutic strategy for managing Type II diabetes mellitus. nih.govnih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.govresearchgate.net
A study investigating a series of indeno[1,2-c]pyrazol-4(1H)-one derivatives (4a-o) demonstrated their inhibitory activity against the α-glucosidase enzyme from Saccharomyces cerevisiae. nih.gov Several of the synthesized compounds showed moderate to excellent inhibition. nih.gov Notably, derivative 4e was found to be more potent than the standard drug Acarbose, exhibiting a lower IC₅₀ value. nih.gov The inhibitory potential of these compounds increased with concentration. nih.gov Molecular docking studies support these findings, suggesting that the derivatives fit well into the enzyme's active site. nih.gov
| Compound | IC₅₀ (µg/mL) | Standard | Standard IC₅₀ (µg/mL) |
| 4e | 6.71 | Acarbose | 9.35 |
| 4i | 12.15 | Acarbose | 9.35 |
Data sourced from in vitro α-glucosidase inhibitory activity assays. nih.gov
α-Amylase Inhibition for Type II Diabetes Research
Inhibition of α-amylase, an enzyme that breaks down dietary starch, is another key approach in managing Type II diabetes. tandfonline.comnih.gov The pyrazole motif has been identified as a versatile scaffold in the design of novel α-amylase inhibitors. tandfonline.comnih.gov
The same series of indeno[1,2-c]pyrazol-4(1H)-one derivatives (4a-o) was also evaluated for α-amylase inhibitory activity. nih.gov The results indicated that several derivatives possessed significant inhibitory potential. Compound 4i exhibited strong inhibitory activity with an IC₅₀ value almost twice as effective as the standard drug, Acarbose. nih.gov Another derivative, 4o , also showed noteworthy inhibition. nih.gov These findings highlight the potential of the indenopyrazole scaffold for dual inhibition of both α-glucosidase and α-amylase.
| Compound | IC₅₀ (µg/mL) | Standard | Standard IC₅₀ (µg/mL) |
| 4i | 11.90 | Acarbose | 22.87 |
| 4o | 20.37 | Acarbose | 22.87 |
Data sourced from in vitro α-amylase inhibitory activity assays. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolism of monoaminergic neurotransmitters, and its inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders like Parkinson's disease. nih.gov The pyrazole scaffold and its reduced form, pyrazoline, have been extensively investigated for the development of selective MAO-B inhibitors. nih.govnih.gov
Research has shown that substitutions at the 3rd and 5th positions of the pyrazoline ring with aryl or heteroaryl groups can favor MAO-B inhibition. nih.gov Conversely, the size and nature of substituents at the N1 position can influence selectivity between MAO-A and MAO-B. nih.gov Halogenated pyrazoline derivatives, in particular, have demonstrated potent and selective MAO-B inhibitory activity. nih.gov For instance, a derivative featuring a 4-fluorophenyl group at the 5th position of the pyrazoline ring showed the highest potency against MAO-B with an IC₅₀ value of 0.063 µM and a high selectivity index of 133.0. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their dysregulation is associated with diseases like glaucoma, epilepsy, and cancer. nih.gov The pyrazole scaffold has proven to be an excellent pharmacophore in the design of potent CA inhibitors. nih.gov
| Compound | Kᵢ for hCA I (nM) | Kᵢ for hCA II (nM) |
| 1 | 11.20 | 12.12 |
| 2 | 5.13 | 11.77 |
| 3 | 13.52 | 19.34 |
| 4 | 16.90 | 67.39 |
| 5 | 12.87 | 25.12 |
Data sourced from in vitro inhibition studies of human carbonic anhydrase isoforms. tandfonline.com
Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for 3 Tert Butyl Indeno 3,2 C Pyrazol 4 One Scaffolds
Influence of Substituents on Biological Potency and Selectivity
The biological activity of indenopyrazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. ontosight.ai Modifications at key positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.
Effect of tert-Butyl Group at Position 3
The tert-butyl group, a bulky and hydrophobic moiety, plays a significant role when placed at the C3 position of the indenopyrazole scaffold. Its primary influence stems from steric hindrance and its electron-donating nature. nih.govrsc.org
Steric Hindrance: The size of the tert-butyl group can influence how the molecule fits into the binding pocket of a target enzyme. mdpi.com This steric bulk can either be beneficial, by orienting the molecule for optimal interaction with the target, or detrimental, by preventing access to the binding site. In some contexts, the introduction of a tert-butyl group can lead to a significant increase in inhibitory activity by occupying a hydrophobic pocket within the enzyme's active site. mdpi.com
Metabolic Stability: The tert-butyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation, thereby increasing the compound's stability and duration of action. nih.gov
Impact of Alkyl, Heterocyclic, and Substituted Phenyl Groups at C3
Extensive research on indeno[1,2-c]pyrazol-4-ones as CDK inhibitors has revealed clear SAR trends for substituents at the C3 position. nih.govresearchgate.net
Alkyl Groups: For alkyl groups directly attached to C3, shorter chains and cyclic alkyls are generally well-tolerated and can lead to potent compounds. nih.govresearchgate.net However, longer alkyl chains are typically not well-tolerated and result in a loss of activity. nih.govresearchgate.net An X-ray crystal structure of an alkyl-substituted indenopyrazole complexed with CDK2 showed the inhibitor located in the adenosine (B11128) 5'-triphosphate (ATP) pocket of the enzyme. nih.govresearchgate.net
Substituted Phenyl Groups: Substitutions on a phenyl ring at the C3 position are generally well-tolerated, particularly at the para position. nih.govresearchgate.net However, larger groups at this position tend to be inactive, suggesting a size limitation within the binding pocket. nih.govresearchgate.net
Heterocyclic Groups: In general, placing heterocyclic groups at the C3 position has yielded the most potent analogues in studies of CDK inhibitors. nih.govresearchgate.net Certain heterocyclic substituents have been shown to have a biological profile consistent with potent CDK inhibition. nih.gov
| Substituent Type at C3 | General Effect on Potency (CDK Inhibition) | Key Findings |
|---|---|---|
| Alkyl Groups | Favorable (short chain/cyclic) | Longer chains are not tolerated. nih.govresearchgate.net |
| Substituted Phenyl Groups | Generally Tolerated (para-substitution) | Larger groups lead to inactivity. nih.govresearchgate.net |
| Heterocyclic Groups | Most Potent Analogues | Yields compounds with excellent activity against tumor cells. nih.govresearchgate.net |
Role of Functional Groups (e.g., -OH, -Cl, -NO₂, Morpholine (B109124) Rings, Acetamido Groups)
The introduction of various functional groups at different positions on the indenopyrazole scaffold can fine-tune the electronic, solubility, and steric properties of the molecule, thereby affecting its biological activity. ashp.org
Electron-Withdrawing and Donating Groups: Functional groups like nitro (-NO₂) and chloro (-Cl) are electron-withdrawing, while hydroxyl (-OH) and amino (-NH₂) groups can be electron-donating. These groups alter the electron density of the aromatic system, which can influence interactions with the biological target, such as pi-stacking or hydrogen bonding. reachemchemicals.com For instance, in some pyrazole (B372694) series, compounds with 4-nitro and 4-chloro groups have shown significant inhibitory activity against α-glucosidase.
Groups Enhancing Solubility and Interactions: Functional groups like morpholine and acetamido groups can increase the polarity and hydrogen bonding capacity of a molecule. ontosight.ai This can improve water solubility and provide additional interaction points with the target protein, potentially enhancing binding affinity. For example, the presence of a morpholine and a methylpiperazine group has been noted in complex indenopyrazole structures with potential biological activities. ontosight.ai
Pharmacophore Elucidation and Optimization
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For kinase inhibitors, these models often include features like hydrogen-bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net
The pyrazole ring is considered a privileged scaffold in medicinal chemistry and plays a vital role as a fundamental framework in many kinase inhibitors. mdpi.com For indenopyrazole-based inhibitors, the pharmacophore typically involves:
Hydrogen Bonding: The pyrazole nitrogen atoms and the ketone oxygen at position 4 can act as hydrogen bond acceptors, forming crucial interactions with hinge region residues in the ATP binding site of kinases. mdpi.com
Hydrophobic Interactions: The indene (B144670) portion and substituents at C3 (like the tert-butyl group) often occupy hydrophobic pockets within the enzyme's active site. mdpi.com
Aromatic Interactions: The fused aromatic system can engage in π-π stacking or other aromatic interactions with residues in the binding site.
Optimization of the pharmacophore involves modifying the scaffold and its substituents to improve the fit and interactions with the target, leading to enhanced potency and selectivity. frontiersin.org This can be achieved by adding or modifying functional groups that strengthen existing interactions or create new ones. mdpi.com
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement is a strategy used to replace a functional group or substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netdrughunter.comnih.gov
Classic Bioisosteres: In the context of indenopyrazoles, a classic example would be replacing a hydroxyl group with an amino group or a fluorine atom for a hydrogen atom to modulate electronic properties and metabolic stability. scispace.com
Non-Classic Bioisosteres: A more complex replacement could involve substituting a phenyl ring with a different heterocyclic ring (e.g., thiophene (B33073) or pyridine) to alter properties like solubility and target interactions while maintaining the key pharmacophoric features. nih.gov
Scaffold hopping is a more drastic approach where the core scaffold of a molecule is replaced with a structurally different one, while preserving the original pharmacophoric features. nih.govbhsai.org This strategy is employed to discover novel chemical series with improved properties or to escape existing patent landscapes. researchgate.net For example, an indole (B1671886) scaffold, which is also a privileged structure in medicinal chemistry, could potentially be replaced by an indenopyrazole scaffold (or vice versa) if they present a similar arrangement of key interacting groups to the target protein. rsc.orgmdpi.com
Strategies for Enhancing Target Binding Affinity
Improving the binding affinity of a lead compound is a central goal in medicinal chemistry. Several strategies are employed for indenopyrazole scaffolds:
Development of Indenopyrazole Derivatives as Lead Compounds
The development of indenopyrazole derivatives has largely been driven by their potential as kinase inhibitors. Different substitution patterns on the indenopyrazole core have been explored to optimize potency and selectivity against specific kinase targets. While direct SAR studies on 3-(tert-butyl)indeno[3,2-c]pyrazol-4-one are scarce, general principles from related indenopyrazole series can provide some context.
For instance, studies on other indenopyrazole derivatives have shown that modifications at various positions of the fused ring system can significantly impact their biological activity. The nature of the substituent at the 3-position of the pyrazole ring is a critical determinant of a compound's inhibitory profile. While specific data for the tert-butyl group in this position on the indeno[3,2-c]pyrazol-4-one scaffold is not available, research on other pyrazole-based kinase inhibitors suggests that bulky alkyl groups like tert-butyl can influence selectivity. For example, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, the introduction of a tert-butyl group was found to enhance selectivity for certain kinases. This suggests that the steric bulk of the tert-butyl group in the this compound scaffold likely plays a significant role in its interaction with target proteins.
Research on a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been reported, including its synthesis. However, this study did not provide a detailed investigation of its biological activity or a comprehensive SAR analysis that would be necessary to inform the development of lead compounds.
Without specific biological data (such as IC50 values against a panel of kinases or cancer cell lines) for a series of analogs of this compound, it is not possible to construct a detailed SAR table or provide an in-depth discussion on the medicinal chemistry strategies employed for this particular scaffold. The successful development of lead compounds is contingent on iterative cycles of synthesis and biological testing to establish clear relationships between structural modifications and their effects on potency, selectivity, and pharmacokinetic properties. The absence of such published data for the specified compound prevents a thorough analysis as requested.
Computational Chemistry and Molecular Modeling Investigations of 3 Tert Butyl Indeno 3,2 C Pyrazol 4 One
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one, this would typically involve docking it against the active site of a protein target to predict its potential biological activity.
Ligand-Protein Interaction Analysis
Should molecular docking studies be performed on this compound, the analysis would focus on identifying key interactions between the ligand (the compound) and the amino acid residues of the target protein. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For instance, studies on other pyrazole (B372694) derivatives often reveal critical hydrogen bonds formed by the pyrazole nitrogen atoms and interactions involving substituted phenyl rings. researchgate.netnih.gov Such an analysis for the title compound would map how its tert-butyl group, indenone core, and pyrazole ring contribute to binding.
Prediction of Binding Modes and Affinities
A primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's active site. The stability of this pose is quantified by a scoring function, which estimates the binding affinity (often expressed as a binding energy value in kcal/mol). Lower binding energy values typically suggest a more stable interaction. For related indenopyrazole derivatives, docking studies have been used to predict their affinity for targets like Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.govresearchgate.net A similar approach for this compound would provide a theoretical basis for its potential efficacy against various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (properties of the molecules) and their experimentally determined activity.
No specific QSAR models for this compound have been reported. However, QSAR studies on various pyrazole analogs are common in the literature. ej-chem.orgnih.govscispace.comacs.orgresearchgate.net These studies typically involve a series of related compounds and use descriptors such as electronic, steric, and hydrophobic parameters to build a predictive model. Such a model, if developed for a series including this compound, could be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Mechanistic Insights from Computational Simulations
Computational simulations can provide deeper insights into reaction mechanisms and the dynamic behavior of molecules. While no specific mechanistic simulations for this compound were found, this section describes the types of studies that would be relevant.
For example, quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to study reaction pathways, transition states, and the electronic properties of the molecule. eurasianjournals.com Techniques like deuterium (B1214612) labeling, when combined with kinetic studies and computational modeling, can help elucidate reaction mechanisms by tracking the position of the label throughout a chemical transformation. There is no evidence in the searched literature of such studies being performed on this compound.
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the compound over time, both in isolation and when bound to a biological target. eurasianjournals.comnih.gov MD simulations on related pyrazole derivatives have been used to assess the stability of ligand-protein complexes predicted by docking. tandfonline.comnih.govrsc.org These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of binding free energies. Such studies on this compound would be invaluable for validating docking predictions and understanding the dynamic nature of its interactions with biological targets. tandfonline.com
Future Perspectives and Research Applications of 3 Tert Butyl Indeno 3,2 C Pyrazol 4 One
Advancements in Synthetic Routes and Chemical Diversity
Progress in synthetic organic chemistry is crucial for expanding the library of indenopyrazole derivatives available for biological screening. Researchers are continuously developing more efficient and versatile synthetic strategies to create a wide array of substituted indenopyrazoles. cedfoundation.com These methods often start from readily available precursors like 1,3-indandione (B147059). nih.gov
One common approach involves the condensation of 1,3-indandione derivatives with reagents like hydrazine (B178648) and phenylhydrazine (B124118) to form the pyrazole (B372694) ring fused to the indene (B144670) core. nih.gov Modern synthetic advancements focus on improving yields, reducing reaction times, and enabling the introduction of diverse functional groups at various positions on the indenopyrazole scaffold. For instance, palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have become valuable tools for creating complex derivatives that were previously difficult to access. mdpi.com These advanced methods allow for the systematic modification of the scaffold, which is essential for establishing structure-activity relationships (SAR) and optimizing drug-like properties. synergypublishers.com
The ability to generate a diverse chemical library of indenopyrazoles is fundamental to exploring their full therapeutic potential. cedfoundation.com By varying the substituents on the benzene (B151609) and pyrazole rings, chemists can fine-tune the electronic and steric properties of the molecules to enhance their binding affinity and selectivity for specific biological targets.
Exploration of Novel Biological Targets and Therapeutic Areas
The indenopyrazole scaffold has been investigated for a wide range of medicinal properties, demonstrating its versatility. cedfoundation.com While initial interest may have focused on specific areas, ongoing research continues to uncover new biological targets and potential therapeutic applications.
Historically, indenopyrazoles were explored as antipsychotic agents. cedfoundation.com However, their potential has expanded significantly, with recent studies highlighting their promise in oncology. synergypublishers.comcedfoundation.com Indenopyrazole derivatives have shown potent activity as inhibitors of various targets crucial for cancer progression, including:
Checkpoint kinase 1 (Chk1)
Epidermal growth factor receptor (EGFR)
Vascular endothelial growth factor (VEGF)
Platelet-derived growth factor receptor (PDGFR)
Cyclin-dependent kinases (CDKs)
Tubulin polymerization synergypublishers.com
Beyond cancer, the indenopyrazole core is being explored for other therapeutic areas. Research has indicated potential applications as antimycobacterial, antihypertensive, and antimicrobial agents, as well as modulators of cannabinoid receptors. cedfoundation.comnih.gov The diverse pharmacological activities suggest that this scaffold can interact with a broad range of biological systems, warranting further investigation into new and unexplored disease pathways.
Table 1: Investigated Biological Targets of Indenopyrazole Derivatives
| Target Class | Specific Examples | Associated Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, PDGFR, CDKs, Chk1 | Oncology |
| Cytoskeletal Proteins | Tubulin | Oncology |
| G-Protein Coupled Receptors | Cannabinoid Receptors | Neurological Disorders |
Rational Design of Next-Generation Indenopyrazole Derivatives
The development of new indenopyrazole-based drug candidates is increasingly guided by rational design principles. nih.gov This approach utilizes computational tools to predict how modifications to the chemical structure will affect a compound's biological activity and pharmacokinetic properties. nih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and deep learning models are employed to design derivatives with enhanced potency and selectivity for their intended targets. nih.gov
Molecular docking, for example, allows researchers to visualize and simulate how an indenopyrazole derivative fits into the binding site of a target protein, such as a protein kinase. mdpi.com This insight helps in designing new molecules with improved interactions, leading to higher efficacy. Furthermore, cheminformatics tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov
This integrated approach of computational design and chemical synthesis accelerates the discovery of optimized indenopyrazole derivatives. nih.gov By focusing on compounds with a higher probability of success, rational design minimizes the time and resources spent on synthesizing and testing less promising molecules, paving the way for the next generation of therapeutics based on this versatile scaffold. nih.gov
Role as a Privileged Scaffold in Preclinical Drug Discovery
The indenopyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. synergypublishers.comcedfoundation.com A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets through modifications of its functional groups. synergypublishers.com The wide range of biological activities reported for indenopyrazole derivatives, from anticancer to antipsychotic, confirms its status as such a scaffold. synergypublishers.comcedfoundation.com
The value of a privileged scaffold lies in its proven ability to serve as a starting point for developing new drugs for various diseases. nih.gov The indenopyrazole core provides a rigid and well-defined three-dimensional structure that can be strategically decorated with different chemical moieties to target specific protein families, such as kinases or G-protein coupled receptors. synergypublishers.commdpi.com
In preclinical drug discovery, the use of a privileged scaffold like indenopyrazole offers several advantages. It builds upon existing knowledge of synthesis and structure-activity relationships, reducing the initial hurdles in a drug discovery program. synergypublishers.com The established versatility of the scaffold provides a strong foundation for generating compound libraries with a high potential for identifying hits against new and challenging biological targets, solidifying its importance in the quest for novel therapeutics. cedfoundation.com
Q & A
Basic: What are the established synthetic routes for 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydroxylamine or hydrazine derivatives with indenone precursors under acidic or basic conditions. For example, hydroxylamine treatment of 2-pivaloyl-1,3-indandione yields isoxazole intermediates, which can be reduced or rearranged to form the pyrazolone core . Optimization of pH and temperature during cyclization is critical to avoid isomerization byproducts .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reagents. For example, using hydrazine in excess (1.5–2.0 eq.) ensures complete conversion of indenone intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC or HPLC minimizes side-product formation .
Basic: What are the recommended storage conditions and stability considerations?
Store at 10–25°C in airtight containers protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides, nitrates) due to potential decomposition . Stability under long-term storage (>6 months) should be validated via periodic HPLC analysis to detect degradation products like oxidized or hydrolyzed derivatives .
Advanced: How can researchers address contradictions in reported biological activities of indenopyrazolone derivatives?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from structural variations (e.g., substituents at position 3) or assay conditions. For example, 3-substituted indenopyrazolones with sulfonamide groups show tumor-specific cytotoxicity , while acetic acid derivatives lack consistent anti-inflammatory activity . Standardize assays (e.g., IC50 measurements under identical cell lines/pH) and use computational docking to validate target interactions (e.g., β1-adrenergic receptors or carbonic anhydrase isoforms) .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR : Confirm regiochemistry and substituent positions (e.g., tert-butyl at position 3).
- HPLC-MS : Assess purity (>95%) and detect trace impurities.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and pyrazole ring vibrations.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Modify the tert-butyl group (position 3) to alter steric bulk and lipophilicity. For example:
- Electron-withdrawing groups (e.g., -CF3) may enhance receptor binding affinity.
- Polar substituents (e.g., -OH, -NH2) improve solubility but may reduce membrane permeability.
Test derivatives in β1-adrenergic receptor assays (competitive antagonism) or tumor cell lines (cytotoxicity) to correlate structural changes with activity .
Basic: What safety protocols are critical during handling?
- PPE : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant lab coats.
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- First aid : Immediate eye irrigation (15-min flush) and skin decontamination (soap/water) are mandatory .
Advanced: How can computational methods predict toxicity or metabolic pathways?
Use QSAR models (e.g., ADMET Predictor™) to estimate hepatotoxicity or CYP450 interactions. Molecular dynamics simulations can identify reactive metabolites (e.g., epoxide intermediates). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What are the ecological disposal guidelines for this compound?
Dissolve in flammable solvents (e.g., ethanol) and incinerate in EPA-approved chemical waste furnaces. Avoid discharge into waterways due to unknown ecotoxicity. Document disposal per local regulations (e.g., EPA 40 CFR) .
Advanced: How can researchers mitigate the lack of ecotoxicological data?
Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC50 values. Use read-across models with structurally related pyrazolones (e.g., log Kow ~3.5) to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
